5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester
Overview
Description
“5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester” is a chemical compound that has been of interest in scientific research due to its unique properties1. It has a molecular formula of C14H19BrN2O2 and a molecular weight of 327.22 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester”.Molecular Structure Analysis
The molecular structure of a similar compound, “5-bromo-2-(pyrrolidin-1-yl)pyridine”, has been reported2. However, the specific molecular structure of “5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester” is not available in the sources I found.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester”.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester” are not well-documented in the sources I found.Safety And Hazards
The safety and hazards associated with “5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester” are not specified in the sources I found.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research or applications involving “5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester”.
properties
IUPAC Name |
tert-butyl 5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)11-8-10(15)9-16-12(11)17-6-4-5-7-17/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWLGTDSBROULU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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